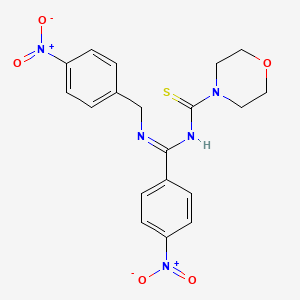

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

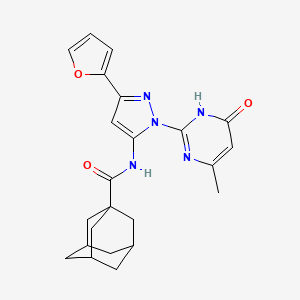

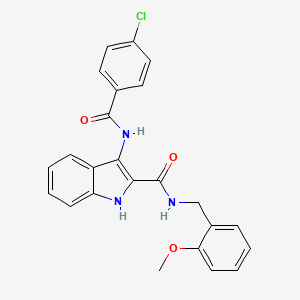

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide, also known as FNB-TNA, is a compound that has been synthesized for its potential use in scientific research. This compound has gained attention due to its unique chemical structure and potential applications in the field of medicinal chemistry.

Scientific Research Applications

Structure-Activity Relationships in Drug Design

A study explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, investigating various 6,5-heterocycles to improve metabolic stability. Analogues were examined as an alternative to the benzothiazole ring, with findings suggesting modifications to the core structure could enhance metabolic stability without compromising in vitro potency or in vivo efficacy (Stec et al., 2011).

Ligand-Protein Interactions and Photovoltaic Efficiency

Another study conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs. These compounds showed potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and free energy of electron injection. Moreover, their non-linear optical (NLO) activity was assessed, providing insights into the material's potential in photovoltaic applications (Mary et al., 2020).

Antibacterial and Antitumor Activities

Research on novel 1,4‐naphthoquinone derivatives and their metal complexes revealed that these compounds exhibited varied antibacterial activities and showed potential as antitumor agents. The study highlighted the importance of the benzothiazole moiety in enhancing the biological activity of these compounds (Ekennia et al., 2018).

Anti-Parkinson's Activity

A study on 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives investigated their potential anti-Parkinson's activity. The synthesized compounds showed significant free radical scavenging activity, with one derivative exhibiting maximum anti-Parkinson's activity in an in vivo model, suggesting the therapeutic potential of these derivatives (Gomathy et al., 2012).

Sensing Applications

Research into benzothiazole-functionalized Schiff bases developed colorimetric sensors for fluoride and acetate ions, with applications in environmental monitoring and analytical chemistry. These studies demonstrate the versatility of the benzothiazole nucleus in designing functional materials for specific ion detection (Borah et al., 2020).

properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2OS/c20-14-8-9-16-17(11-14)24-19(21-16)22-18(23)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9,11H,10H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWPZKLWVQHMDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(4-bromophenyl)-5-[(4-bromophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2750034.png)

![1-(2-chloro-4-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2750036.png)

![Ethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-cyano-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2750037.png)

![(3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride](/img/structure/B2750038.png)

![3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2750053.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2750055.png)